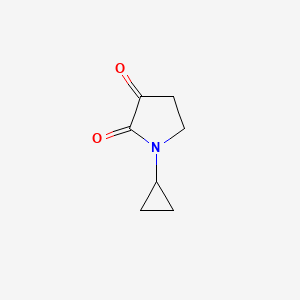

1-Cyclopropylpyrrolidine-2,3-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-cyclopropylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-6-3-4-8(7(6)10)5-1-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPUTTFZPANYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Cyclopropylpyrrolidine 2,3 Dione

Fundamental Chemical Reactivity of the Pyrrolidine-2,3-dione (B1313883) Ring System

The pyrrolidine-2,3-dione scaffold is a versatile heterocyclic motif that serves as an important intermediate in the synthesis of various nitrogen-containing compounds. researchgate.netresearchgate.net Its reactivity is characterized by the presence of multiple functional groups, including an amide, a ketone, and the potential for extended conjugation through tautomerism.

The distribution of electron density in the 1-cyclopropylpyrrolidine-2,3-dione ring defines its reactivity towards other chemical species. The primary electrophilic centers are the carbonyl carbons at the C2 and C3 positions. The polarization of the carbon-oxygen double bonds renders these carbons susceptible to attack by nucleophiles. In α,β-unsaturated carbonyl compounds, which can be formed via tautomerism, the β-carbon also becomes an electrophilic site, vulnerable to conjugate addition. wikipedia.orgkhanacademy.org

Conversely, nucleophilic character is found at the carbonyl oxygen atoms, which possess lone pairs of electrons. The nitrogen atom's lone pair is partially delocalized into the adjacent C2 carbonyl group, reducing its nucleophilicity compared to a simple amine. However, the scaffold can be deprotonated at the C4 position under basic conditions to form a nucleophilic enolate, which can then react with various electrophiles.

Table 1: Reactive Centers in 1-Cyclopropylpyrrolidine-2,3-dione

| Position | Character | Description |

|---|---|---|

| C2 Carbon | Electrophilic | The carbon of the amide carbonyl group is susceptible to nucleophilic attack. |

| C3 Carbon | Electrophilic | The carbon of the ketone carbonyl group is a primary site for nucleophilic attack. researchgate.net |

| β-Carbon (in enol tautomer) | Electrophilic | In the conjugated system of the enol form, this carbon is a site for conjugate addition. wikipedia.org |

| Carbonyl Oxygens | Nucleophilic | The lone pairs on the oxygen atoms can act as nucleophiles or Lewis bases. |

| C4-Position (via enolate) | Nucleophilic | Deprotonation at the C4 position forms an enolate, a potent carbon nucleophile. |

| Amide Nitrogen | Weakly Nucleophilic | The lone pair is engaged in resonance with the C2 carbonyl, reducing its basicity and nucleophilicity. nih.gov |

The pyrrolidine-2,3-dione system can exist as an enol tautomer, which incorporates an α,β-unsaturated ketone moiety. wikipedia.orgnih.gov This conjugated system is highly reactive and participates in several key transformations. The presence of the double bond in conjugation with the carbonyl group allows for 1,4-conjugate addition, also known as Michael addition, where nucleophiles attack the β-carbon. wikipedia.org

This reactivity is fundamental to the construction of more complex molecules. For example, the α,β-unsaturated system can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form cyclic adducts. The reactivity of the system can be further enhanced by Lewis acids, which coordinate to the carbonyl oxygen and increase the electrophilicity of the conjugated system. wikipedia.org

Pyrrolidine-2,3-diones can exist in equilibrium between different tautomeric forms. The primary equilibrium is between the diketo form and the enol form, specifically the 3-hydroxy-3-pyrrolin-2-one structure. Computational and experimental studies on substituted pyrrolidine-2,3-diones have shown that the enamine form can be significantly stabilized by intramolecular hydrogen bonding. nih.gov The position of this equilibrium is sensitive to various factors, including the nature of substituents and the polarity of the solvent. nih.govmdpi.com For instance, hydrogen-bond-accepting solvents like DMSO can influence the observed tautomeric form. nih.gov The lactam-lactim tautomerism, common in 2-pyrrolidones, is also a relevant consideration, where the amide can exist as a cyclic imidic acid. researchgate.net

Table 2: Potential Tautomers of the Pyrrolidine-2,3-dione Core

| Tautomer Name | Structural Description | Key Features |

|---|---|---|

| Diketo Form | Contains two carbonyl groups at C2 and C3. | The standard representation of the molecule. |

| Enol Form | Contains a hydroxyl group at C3 and a double bond between C3 and C4. | Creates an α,β-unsaturated ketone system. nih.gov |

| Enamine Form | Often stabilized by an intramolecular hydrogen bond between the enol proton and a substituent. nih.gov | Possesses both alkene and amine characteristics. |

| Lactim Form | An isomer of the amide where the C2 carbonyl becomes a hydroxyl group and a C=N double bond is formed. researchgate.net | A less common but possible tautomer. |

Chemical Transformations at the N1-Position Mediated by the Cyclopropyl (B3062369) Group

The N-cyclopropyl group is not merely a passive substituent; its inherent ring strain and electronic properties enable specific chemical reactions at the N1-position and can lead to cleavage of the three-membered ring.

Transimination reactions typically involve the exchange of a group on a carbon-nitrogen double bond (imine or Schiff base). In the context of the pyrrolidine-2,3-dione scaffold, such reactions have been observed. For example, pyrrolidine-2,3-dione derivatives containing a Schiff base linkage can undergo reversible transimination with amines like methylamine (B109427). researchgate.net This reaction proceeds by the nucleophilic attack of the amine on the imine carbon, leading to a tetrahedral intermediate which then collapses to form a new imine. While this reaction does not directly involve the N1-cyclopropyl bond, it highlights the reactivity of C=N bonds that can be incorporated into the pyrrolidine-2,3-dione system. researchgate.net

The cyclopropyl group attached to the amide nitrogen is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of electrophiles. The amide functionality activates the cyclopropyl ring, making it prone to cleavage. Studies on N-cyclopropyl amides have shown that they can undergo a ring-opening rearrangement reaction in the presence of a Lewis acid like aluminum chloride (AlCl₃). rsc.orgresearchgate.net This transformation proceeds through the cleavage of a C-C bond in the cyclopropane (B1198618) ring to generate N-(2-chloropropyl)amides. rsc.org

The regioselectivity of the ring cleavage is influenced by the electronic nature of the activating group. nih.gov For N-cyclopropyl amides, interaction of an electrophile with the amide carbonyl can lead to the formation of an intermediate that facilitates the opening of the distal C-C bond of the cyclopropane ring. nih.gov This type of C-C bond cleavage is a key synthetic strategy that utilizes the strain energy of the cyclopropyl ring to drive the formation of new, functionalized acyclic structures. nih.gov

Table 3: Representative Ring-Opening Reactions of N-Cyclopropyl Amide Systems

| Starting Material Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Cyclopropylamide | AlCl₃ | N-(2-chloropropyl)amide | rsc.orgresearchgate.net |

| Cyclopropyl Amide | PPh₃, CX₄ | N-substituted pyrrolidin-2-one (Ring Expansion) | nih.gov |

| trans-2-Phenylcyclopropylamine | Superacid (CF₃SO₃H) | Friedel-Crafts product (from distal C-C cleavage) | nih.gov |

Ring-Opening and Cleavage Reactions of the Cyclopropyl Moiety

Oxidative Radical Ring-Opening Pathways

The N-cyclopropyl amide moiety within 1-cyclopropylpyrrolidine-2,3-dione is susceptible to oxidative radical reactions that lead to the opening of the strained cyclopropane ring. These pathways are typically initiated by the formation of a radical species which then interacts with the cyclopropyl group.

The mechanism for such a transformation can be conceptualized based on established principles of radical chemistry on cyclopropane derivatives. The process generally begins with the generation of a radical that adds to the cyclopropyl ring. However, in the context of an N-cyclopropyl amide, a more plausible pathway involves the formation of an amidyl radical or a radical at a position alpha to the carbonyl group.

A generalized radical ring-opening mechanism can proceed as follows:

Initiation : A radical initiator, such as di-tert-butyl peroxide (DTBP), can generate a tert-butoxy (B1229062) radical upon heating.

Hydrogen Abstraction : The initiator radical may abstract a hydrogen atom from the pyrrolidinedione ring, creating a carbon-centered radical.

Ring-Opening : The highly strained cyclopropyl ring can undergo homolytic cleavage. The cyclopropylmethyl radical is known to rapidly rearrange to the homoallylic radical. This ring-opening is thermodynamically driven by the release of the significant ring strain (approximately 27 kcal/mol) inherent in the cyclopropane structure.

Propagation/Termination : The resulting alkyl radical can then participate in further reactions, such as intermolecular additions or radical-radical coupling, to form a stable product.

Research on related cyclopropane systems shows that oxidative ring-opening can be mediated by various reagents, including manganese(III) acetate (B1210297) or copper(II) salts, which facilitate the formation of the initial radical and participate in the subsequent reaction cascade. These reactions often lead to the formation of linear alkyl chains or new cyclic structures through intramolecular cyclization events.

Distal Cleavage Mechanisms of the Cyclopropane Ring

Beyond radical pathways, the cyclopropane ring in 1-cyclopropylpyrrolidine-2,3-dione can undergo cleavage of the distal C-C bond—the bond furthest from the nitrogen substituent. This type of cleavage is a characteristic reaction of donor-acceptor cyclopropanes, where the cyclopropyl group is substituted with both an electron-donating group (like the nitrogen atom) and an electron-withdrawing group.

In N-cyclopropyl amides, the nitrogen atom acts as the donor, and the adjacent carbonyl group functions as the acceptor. This electronic push-pull arrangement polarizes the cyclopropane ring and weakens the distal bond. The cleavage can be initiated under various conditions, often involving Lewis acids or transition metals, leading to the formation of a 1,3-dipole or a related zwitterionic intermediate. This intermediate can then be trapped by a suitable reaction partner in cycloaddition reactions.

NMR studies on simple N-cyclopropyl amides have revealed that these molecules can adopt specific conformations that may facilitate particular reaction mechanisms. nih.gov While direct mechanistic studies on the distal cleavage of 1-cyclopropylpyrrolidine-2,3-dione are not extensively detailed, the established reactivity of donor-acceptor cyclopropanes provides a solid framework for predicting this behavior.

Derivatization and Scaffold Transformation Chemistry

The 1-cyclopropylpyrrolidine-2,3-dione scaffold is a versatile building block for creating more complex molecular architectures. Its inherent reactivity allows for a wide range of transformations, from simple peripheral functionalization to complete rearrangement into different heterocyclic systems.

Functionalization Reactions at the Pyrrolidinedione Periphery

The pyrrolidine-2,3-dione core offers multiple sites for chemical modification. The active methylene (B1212753) group at the C5 position and the enolizable ketone at the C3 position are primary targets for functionalization.

Condensation reactions are a common strategy for derivatization. For instance, the C3-carbonyl group can react with various nucleophiles. Studies on related pyrrolidinedione systems have shown that condensation with amines typically occurs at the 3-position to yield corresponding enamine products. sapub.org Furthermore, the pyrrolidinedione ring can participate in multicomponent reactions, allowing for the diastereoselective synthesis of highly substituted derivatives in a single step. sapub.org The C4 position can also be modified, as seen in derivatives bearing arylmethylene groups, which can then be used in subsequent cyclization reactions. sapub.org

These functionalization reactions are crucial for creating libraries of compounds with diverse substituents, which is particularly important in fields like medicinal chemistry where structure-activity relationships are explored. researchgate.netchim.it

Annulation and Fused Heterocycle Formation (e.g., Pyrrolidinedione-Fused Hexahydropyrrolo[2,1-a]isoquinolines)

A significant application of pyrrolidinedione chemistry is in the synthesis of complex, fused heterocyclic systems. One notable example is the construction of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. sapub.orgnih.govresearchgate.net This transformation is achieved through a sophisticated sequence that combines a multicomponent reaction with a one-pot N-allylation and intramolecular Heck reaction. nih.govresearchgate.net

The general synthetic approach involves a three-component [3+2] cycloaddition of an amino ester, a 2-bromobenzaldehyde, and a maleimide (B117702) derivative to generate a key pyrrolidine (B122466) adduct. chim.itnih.gov This intermediate is then subjected to N-allylation followed by a palladium-catalyzed intramolecular Heck reaction, which facilitates the annulation to form the final fused isoquinoline (B145761) structure. nih.gov This method is valued for its efficiency, combining multiple bond-forming events in a single pot and demonstrating good atom and step economy. nih.govresearchgate.net

| Entry | R | R¹ | R² | R³ | Product | Yield (%) |

| 1 | Me | H | H | H | 9a | 78 |

| 2 | Et | H | H | H | 9b | 75 |

| 3 | i-Pr | H | H | H | 9c | 72 |

| 4 | Me | 4-Me | H | H | 9d | 80 |

| 5 | Me | 4-F | H | H | 9e | 73 |

| 6 | Me | H | Me | H | 9f | 76 |

| 7 | Me | H | Ph | H | 9g | 70 |

| 8 | Me | H | H | Me | 9h | 65 |

Table 1: Synthesis of Pyrrolidinedione-Fused Hexahydropyrrolo[2,1-a]isoquinolines via a One-Pot N-Allylation/Heck Reaction Sequence. Data sourced from related synthetic studies. chim.itnih.gov

Conversions to Other Heterocyclic Systems (e.g., Quinoxalinones)

The vicinal dicarbonyl moiety (a 1,2-dicarbonyl system) at the C2 and C3 positions of the 1-cyclopropylpyrrolidine-2,3-dione ring is a key functional group that enables its conversion into other heterocyclic structures. A classic and widely used reaction for this purpose is the condensation with 1,2-diamines to form quinoxaline (B1680401) derivatives. researchgate.netresearchgate.net

When 1-cyclopropylpyrrolidine-2,3-dione is reacted with an ortho-phenylenediamine, a condensation reaction occurs, leading to the formation of a cyclopropyl-substituted pyrrolo[1,2-a]quinoxalinone. The reaction proceeds through the initial formation of a hemiaminal at one carbonyl group, followed by an intramolecular cyclization via attack of the second amino group on the remaining carbonyl, and subsequent dehydration to yield the aromatic quinoxaline ring system. researchgate.net

This transformation is synthetically valuable as it provides a direct route to complex nitrogen-containing heterocycles, which are prevalent in pharmacologically active molecules. sapub.orgnih.gov The reaction is often efficient and can be catalyzed by various agents, including mild acids or metal catalysts, or even proceed under catalyst-free conditions. sapub.orgchim.itresearchgate.net

Elimination Reactions from Dihydroxylated Pyrrolidinediones

The pyrrolidinedione scaffold can be further manipulated through a sequence of dihydroxylation and elimination reactions. This process typically begins with a pyrrolidinedione derivative containing a carbon-carbon double bond within the ring.

Syn-Dihydroxylation : The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups) using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.com This reaction, known as syn-dihydroxylation, adds both hydroxyl groups to the same face of the ring. The result is a dihydroxylated pyrrolidinedione intermediate.

Elimination (Dehydration) : The resulting diol can then undergo an elimination reaction to remove one or both hydroxyl groups and form a new double bond or a conjugated system. Acid-catalyzed dehydration is a common method for this step. youtube.comyoutube.com The reaction typically proceeds via an E1 mechanism for secondary or tertiary alcohols. youtube.com One of the hydroxyl groups is protonated by the acid, converting it into a good leaving group (water). Departure of the water molecule generates a carbocation intermediate, which is then quenched by the elimination of a proton from an adjacent carbon, yielding an alkene. youtube.com This sequence provides a pathway to novel unsaturated pyrrolidinedione derivatives.

Computational and Theoretical Studies on 1 Cyclopropylpyrrolidine 2,3 Dione

Electronic Structure and Molecular Properties Analysis

A theoretical investigation of 1-Cyclopropylpyrrolidine-2,3-dione would typically commence with the determination of its molecular geometry and electronic structure.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a standard method for optimizing the geometry of a molecule to its lowest energy state and for calculating its electronic properties. For 1-Cyclopropylpyrrolidine-2,3-dione, this would involve using a functional, such as B3LYP, and a basis set to accurately model the molecule's three-dimensional structure, bond lengths, and bond angles. However, no published studies providing these specific parameters for this compound were found.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Mulliken Charge Analysis and Molecular Electrostatic Potential (MEP) Mapping

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into the electrostatic interactions. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, with different colors indicating regions of positive and negative potential, which are important for identifying sites for electrophilic and nucleophilic attack. No specific Mulliken charge data or MEP maps for 1-Cyclopropylpyrrolidine-2,3-dione have been published.

Nonlinear Optical (NLO) Response Investigations

The study of nonlinear optical (NLO) properties is important for applications in optoelectronics. Computational methods can predict the NLO response of a molecule, such as its first-order hyperpolarizability. Such investigations for 1-Cyclopropylpyrrolidine-2,3-dione would determine its potential for use in NLO materials, but no such studies were found in the searched literature.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often inaccessible through experimental methods alone. For a molecule like 1-Cyclopropylpyrrolidine-2,3-dione, computational studies can illuminate the step-by-step pathway of its formation and subsequent reactions. By modeling the interactions between atoms and electrons, researchers can map out the most likely sequence of events, identify transient intermediates, and calculate the energy changes that govern the reaction's progress. This approach is crucial for understanding reaction feasibility, predicting product distributions, and designing more efficient synthetic routes.

Potential Energy Surface (PES) Analysis for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a chemical system as a function of the positions of its atoms. numberanalytics.comnumberanalytics.com By analyzing the topology of the PES, chemists can visualize the entire course of a reaction, from reactants to products. The lowest points on the surface correspond to stable molecules (reactants, intermediates, and products), while the high-elevation mountain passes represent transition states—the highest energy points on the minimum energy path between two minima. numberanalytics.com

For the synthesis of pyrrolidinedione derivatives, computational studies have elucidated complex multi-step reaction mechanisms. rsc.org A plausible pathway for the formation of a substituted pyrrolidinedione ring involves a sequence of Michael addition, a Nef-type rearrangement, and a final cyclization step. rsc.org Quantum chemical calculations can determine the energy barriers (activation energies) for each of these stages. For instance, in a model synthesis of a pyrrolidinedione derivative, the initial addition of deprotonated nitromethane (B149229) to a coumarin (B35378) substrate was found to have a relatively low energy barrier, while subsequent internal proton transfer and oxygen migration steps presented significantly higher energy hurdles. rsc.org The final cyclization to form the pyrrolidine (B122466) ring, however, can proceed with a very low energy barrier once the necessary precursor is formed. rsc.org

Table 1: Illustrative Energy Barriers in a Pyrrolidinedione Synthesis Pathway Note: Data is based on a computational study of a related pyrrolidinedione synthesis and serves as an example of typical values obtained through PES analysis. rsc.org

| Reaction Step | Calculated Activation Energy (kJ/mol) |

|---|---|

| Michael Addition | 21.7 |

| Proton Transfer (Tautomerization) | 197.8 |

| Oxygen Migration (Nef-type Rearrangement) | 142.4 |

| Cyclization | 11.9 |

Determination of Kinetic versus Thermodynamic Control in Pyrrolidinedione Reactions

Many chemical reactions can yield more than one product. The distribution of these products can often be influenced by the reaction conditions, a concept explained by the principles of kinetic and thermodynamic control. wikipedia.org

Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of all possible pathways, including reverse reactions. youtube.com This allows an equilibrium to be established. Under these conditions, the product distribution is governed by the relative stability of the products themselves. The most stable product, which is at the lowest energy state, will be the major product. jackwestin.comnumberanalytics.com This is the thermodynamic product.

In the context of a multi-step synthesis leading to a pyrrolidinedione, competing reaction pathways could lead to different isomers or side-products. For example, in the electrophilic addition to a conjugated system, 1,2- and 1,4-addition products can form. The 1,2-addition product often forms faster (kinetic product), while the 1,4-addition product is frequently more stable (thermodynamic product). libretexts.org By adjusting the reaction temperature, a chemist can selectively favor the formation of one product over the other. numberanalytics.com If a reaction leading to a specific pyrrolidinedione isomer is found to be under kinetic control, running the reaction at low temperatures with a short reaction time would maximize its yield. Conversely, if the desired isomer is the thermodynamic product, the reaction should be run at a higher temperature for a longer duration to allow equilibrium to be reached.

Computational Investigation of Transition State Structures and Energies

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the activation energy barrier between reactants and products. github.io It cannot be isolated experimentally, so computational chemistry is an indispensable tool for its study. youtube.com Using methods like Density Functional Theory (DFT), researchers can calculate the geometry and energy of transition states for each step in a reaction mechanism. mdpi.com

The calculated energy of the transition state relative to the reactants gives the activation enthalpy (ΔH‡), a key parameter that determines the reaction rate. scielo.org.mx Lower activation enthalpies correspond to faster reactions. Computational studies on [3+2] cycloaddition reactions, a common method for forming five-membered rings like pyrrolidines, provide valuable data on these parameters. For example, in the reaction of C-cyclopropyl-N-methylnitrone with styrene, four different stereoisomeric products are possible, each formed via a unique transition state. scielo.org.mx Calculations revealed the activation enthalpies for each pathway, correctly predicting which regio- and stereoisomer would be preferentially formed. scielo.org.mx These studies show that even slight changes in the orientation of the reacting molecules in the transition state can lead to significant differences in activation energy, thereby dictating the outcome of the reaction.

Table 2: Example Activation Enthalpies for Competing Cycloaddition Pathways Note: Data is from a computational study on the reaction of C-cyclopropyl-N-methylnitrone and styrene, illustrating the role of transition state energy in determining product selectivity. scielo.org.mx

| Transition State | Product Formed | Activation Enthalpy (kcal/mol) in Gas Phase |

|---|---|---|

| TS1-ex | Cycloadduct 3 | 20.61 |

| TS2-en | Cycloadduct 4 | 24.58 |

| TS3-ex | Cycloadduct 5 | 24.96 |

| TS4-en | Cycloadduct 6 | 25.01 |

Steric and Electronic Effects of the Cyclopropyl (B3062369) Group

The cyclopropyl group is not merely an inert, three-carbon ring; its unique structural and electronic properties can profoundly influence the reactivity and conformation of the molecule to which it is attached. Its high degree of ring strain and unusual bonding characteristics distinguish it from other alkyl groups. wikipedia.org

Hyperconjugative Properties of the Cyclopropyl Moiety

The bonding in a cyclopropane (B1198618) ring is unique. The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This strain leads to a rehybridization of the carbon orbitals and the formation of weak, bent "banana bonds". wikipedia.org According to the Walsh orbital model, the bonding can be described as having significant p-orbital character, similar to a C=C double bond. wikipedia.org

This "double-bond character" allows the cyclopropyl group to participate in hyperconjugation, where the electrons in the C-C sigma bonds of the ring can overlap with an adjacent empty or partially filled p-orbital. This interaction is a stabilizing force, particularly for adjacent carbocations. wikipedia.org The cyclopropyl group acts as an effective electron donor through hyperconjugation, which can influence the electronic distribution and reactivity of the rest of the molecule. wikipedia.org This effect is stronger than that observed for typical alkyl groups and is a key feature of cyclopropyl-substituted compounds.

Stereoelectronic Influences of N-Cyclopropyl Substitution on Ring Conformation and Reactivity

Stereoelectronic effects are interactions that arise from the specific three-dimensional arrangement of orbitals in a molecule. The orientation of the N-cyclopropyl group relative to the pyrrolidinedione ring is critical in determining its electronic influence. For the hyperconjugative effects to be maximal, proper alignment between the cyclopropane's bonding orbitals and the p-orbitals of the adjacent nitrogen and carbonyl groups is required. vt.edu

Table 3: Summary of Stereoelectronic Influences of N-Cyclopropyl Group

| Feature | Influence of N-Cyclopropyl Group |

|---|---|

| Ring Conformation | The orientation of the cyclopropyl group (e.g., bisected vs. perpendicular) affects the planarity and puckering of the pyrrolidinedione ring to maximize orbital overlap. acs.org |

| Nitrogen Basicity | The electron-donating nature of the cyclopropyl group via hyperconjugation can increase the electron density on the nitrogen, potentially affecting its basicity and nucleophilicity. wikipedia.org |

| Reactivity | Proper stereoelectronic alignment is crucial for stabilizing transition states in reactions involving the adjacent nitrogen or carbonyl groups, thus influencing reaction rates. vt.edu |

| Bonding | The N-C(cyclopropyl) bond may exhibit some degree of double-bond character due to delocalization, affecting bond length and rotational barriers. |

Spectroscopic Characterization of 1 Cyclopropylpyrrolidine 2,3 Dione and Its Analogs

Vibrational Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy serves as a powerful method for identifying the functional groups and obtaining a unique "fingerprint" of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly effective for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. In the case of 1-cyclopropylpyrrolidine-2,3-dione, the most prominent features in its IR spectrum are expected to be the strong absorption bands corresponding to the two carbonyl (C=O) groups of the dione (B5365651) functionality.

The analysis of related pyrrolidine-2,3-dione (B1313883) structures reveals that the carbonyl stretching vibrations typically appear in the region of 1650-1800 cm⁻¹. The exact position of these bands can be influenced by the ring strain and the electronic effects of the N-cyclopropyl substituent. For instance, the C2-keto group often absorbs at a higher frequency compared to the C3-keto group. Additionally, the C-N stretching vibration of the lactam ring is expected to be observed in the range of 1200-1350 cm⁻¹. The presence of the cyclopropyl (B3062369) group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring deformation (breathing) modes at lower frequencies.

Table 1: Expected Infrared (IR) Absorption Bands for 1-Cyclopropylpyrrolidine-2,3-dione based on Analogous Compounds

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide, C2) | 1720 - 1760 | Strong |

| C=O (Ketone, C3) | 1680 - 1720 | Strong |

| C-H (Cyclopropyl) | 3000 - 3100 | Medium |

| C-N (Lactam) | 1200 - 1350 | Medium |

| CH₂ (Pyrrolidine Ring) | 2850 - 2960 | Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 1-cyclopropylpyrrolidine-2,3-dione, the symmetric stretching vibrations of the carbon-carbon bonds within the cyclopropyl and pyrrolidine (B122466) rings would be expected to produce distinct Raman signals.

Based on studies of pyrrolidine derivatives, the Raman spectra would likely show characteristic bands for the pyrrolidone ring vibrations. youtube.com The symmetric C=O stretching vibrations, while also visible in the IR spectrum, can sometimes provide additional structural information in the Raman spectrum. The low-frequency modes corresponding to the deformation and twisting of the entire molecular skeleton are often more clearly observed in Raman spectroscopy. libretexts.org

Table 2: Expected Raman Shifts for 1-Cyclopropylpyrrolidine-2,3-dione based on Analogous Compounds

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C=O Symmetric Stretch | 1680 - 1750 | Medium |

| Cyclopropyl Ring Breathing | 1200 - 1250 | Strong |

| Pyrrolidine Ring Breathing | 850 - 950 | Medium |

| C-C Stretch (Cyclopropyl) | 900 - 1000 | Strong |

| CH₂ Twist/Wag (Ring) | 1250 - 1450 | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-cyclopropylpyrrolidine-2,3-dione is expected to show distinct signals for the protons of the cyclopropyl group and the pyrrolidine ring. The protons on the cyclopropyl ring typically appear in the upfield region (around 0.5-1.5 ppm) due to the shielding effect of the ring current. These protons would likely exhibit complex splitting patterns due to geminal and vicinal coupling.

The methylene (B1212753) protons of the pyrrolidine ring (at the C4 and C5 positions) are expected to resonate further downfield, likely in the range of 2.0-4.0 ppm. Their chemical shifts and multiplicities will be influenced by the adjacent carbonyl groups and the nitrogen atom. For instance, in related pyrrolidine-2-one derivatives, the protons on the carbon adjacent to the carbonyl group show specific triplet or multiplet patterns.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-Cyclopropylpyrrolidine-2,3-dione

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl-CH | 2.5 - 3.0 | Multiplet |

| Cyclopropyl-CH₂ | 0.5 - 1.5 | Multiplet |

| Pyrrolidine-CH₂ (C4) | 2.8 - 3.5 | Multiplet |

| Pyrrolidine-CH₂ (C5) | 3.5 - 4.2 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 1-cyclopropylpyrrolidine-2,3-dione, the two carbonyl carbons are expected to be the most downfield signals, typically appearing in the range of 170-200 ppm. The chemical shifts of the pyrrolidine ring carbons will be influenced by their proximity to the nitrogen and carbonyl groups. The cyclopropyl carbons are characteristically found in the upfield region of the spectrum. The carbon attached to the nitrogen will be more downfield than the methylene carbons of the cyclopropyl ring.

Table 4: Predicted ¹³C NMR Chemical Shifts for 1-Cyclopropylpyrrolidine-2,3-dione

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (Amide C=O) | 170 - 180 |

| C3 (Ketone C=O) | 190 - 200 |

| C5 (Pyrrolidine) | 40 - 55 |

| C4 (Pyrrolidine) | 30 - 45 |

| Cyclopropyl-CH | 25 - 40 |

| Cyclopropyl-CH₂ | 5 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks. libretexts.org Cross-peaks in the COSY spectrum would confirm the connectivity between the cyclopropyl protons and the protons on the pyrrolidine ring, as well as the coupling between the C4 and C5 protons of the pyrrolidine ring. This is crucial for distinguishing between the different methylene groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org For 1-cyclopropylpyrrolidine-2,3-dione, NOESY would be instrumental in determining the relative stereochemistry and preferred conformation of the molecule. For instance, correlations between the cyclopropyl protons and the protons on one face of the pyrrolidine ring would help to define the orientation of the cyclopropyl group relative to the five-membered ring.

By combining the information from these various spectroscopic techniques, a comprehensive and unambiguous structural characterization of 1-cyclopropylpyrrolidine-2,3-dione can be achieved.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of 1-cyclopropylpyrrolidine-2,3-dione and its analogs through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental formula. This technique is crucial for confirming the identity of newly synthesized compounds. For instance, in the study of various pyrrolidine-2,3-dione derivatives, ESI-TOF HRMS (Electrospray Ionization Time-of-Flight High-Resolution Mass Spectrometry) has been successfully employed to confirm the calculated molecular formulas. jst-ud.vn For example, the HRMS data for 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione showed found values of 458.1716 [M+H]+ and 480.1535 [M+Na]+, which were in excellent agreement with the calculated masses. jst-ud.vn This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

The exact mass of 1-cyclopropylpyrrolidine-2,3-dione (C₉H₁₃NO₂) is 167.094628657 Da. nih.gov

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique used to elucidate the fragmentation pathways of ions. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This process provides valuable information about the connectivity of the molecule. The fragmentation patterns can help to identify characteristic losses and structural motifs within the molecule. nih.gov For pyrrolidine-2,3-dione derivatives, MS/MS can reveal the stability of the core ring structure and the nature of its substituents by observing the fragmentation of the molecular ion. nih.gov The study of fragmentation pathways is a complex process that can be aided by computational tools to predict and rationalize the observed fragments. nih.gov

Electron ionization (EI) is a hard ionization technique that results in extensive fragmentation of the analyte molecule. The resulting mass spectrum is a fingerprint of the compound, with a characteristic pattern of fragment ions. While potentially leading to the absence of a molecular ion peak, the fragments provide detailed structural information. researchgate.net For cyclic diones like 1,3-cyclohexanedione, a related structure, the fragmentation is rationalized to proceed from the diketo form through initial bond cleavages. researchgate.net The fragmentation of N-substituted pyrrole-2,5-diones, such as N-ethylmaleimide, also shows characteristic patterns that can be informative for understanding the fragmentation of the 1-cyclopropylpyrrolidine-2,3-dione ring system. nist.gov

A common fragmentation pattern for cyclic diones involves the loss of neutral molecules like carbon monoxide (CO). For instance, the EI mass spectrum of 3-cyclobutene-1,2-dione (B1210473) shows a prominent peak corresponding to the loss of one CO molecule ([M-CO]˙+) and another for the loss of two CO molecules ([M-2CO]˙+). researchgate.net Similar fragmentation behavior could be anticipated for 1-cyclopropylpyrrolidine-2,3-dione.

Table 1: Postulated EI-MS Fragmentation of 1-Cyclopropylpyrrolidine-2,3-dione

| m/z | Postulated Fragment Structure | Interpretation |

| 167 | [C₉H₁₃NO₂]⁺ | Molecular Ion |

| 139 | [M - CO]⁺ | Loss of a carbonyl group |

| 111 | [M - 2CO]⁺ | Loss of both carbonyl groups |

| 83 | [C₅H₇O]⁺ | Fragmentation of the pyrrolidine ring |

| 68 | [C₄H₆N]⁺ | Cleavage involving the cyclopropyl group and nitrogen |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

This table is a hypothetical representation based on common fragmentation patterns of similar compounds and has not been experimentally verified for 1-cyclopropylpyrrolidine-2,3-dione itself.

The analysis of isotopic patterns in a mass spectrum can provide confirmatory evidence for the elemental composition of a molecule. The relative abundances of isotopes for elements like carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) create a distinct isotopic signature for a given molecular formula. nih.gov By comparing the experimentally observed isotopic pattern with theoretically calculated patterns for candidate formulas, the correct elemental composition can be determined with high confidence. nih.gov This method is particularly useful when combined with high-resolution mass measurements to narrow down the possibilities. nih.gov

**Table 2: Theoretical Isotopic Abundance for the Molecular Ion of 1-Cyclopropylpyrrolidine-2,3-dione (C₉H₁₃NO₂) **

| Isotope | Mass | Relative Abundance (%) |

| M | 167.0946 | 100.00 |

| M+1 | 168.0979 | 9.87 |

| M+2 | 169.1013 | 0.61 |

This data is calculated based on the natural isotopic abundances of the constituent elements.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry.

Single-crystal X-ray crystallography is an unparalleled technique for the unambiguous determination of the molecular structure of a compound in the solid state. mdpi.commdpi.com By diffracting X-rays off a single crystal of the analyte, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high precision. This allows for the absolute confirmation of the compound's constitution, configuration, and conformation. For complex heterocyclic systems like pyrrolidine-2,3-dione derivatives, single-crystal X-ray analysis is invaluable for establishing the stereochemistry at chiral centers and understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.netnih.gov Although a specific crystal structure for 1-cyclopropylpyrrolidine-2,3-dione is not publicly available, the structures of numerous related pyrrolidine and dione-containing compounds have been determined, providing a strong basis for understanding the expected structural features. researchgate.netnih.govnih.gov

Table 3: Representative Crystallographic Data for a Related Pyrrolidine-2,5-dione

| Parameter | Value |

| Compound | Pyrrolidine-2,5-dione |

| Molecular Formula | C₄H₅NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3661 (4) |

| b (Å) | 9.5504 (5) |

| c (Å) | 12.8501 (7) |

| V (ų) | 904.00 (8) |

| Z | 8 |

| Temperature (K) | 135 |

Data obtained from a study on Pyrrolidine-2,5-dione. nih.gov

Analysis of Pyrrolidinedione Ring Planarity and Conformational Features

Quantum chemical calculations on related heterocyclic systems, like pyridine (B92270) and pyrimidine (B1678525) derivatives, have revealed the presence of weakly coupled ring deformation modes. One of these modes can be described as a rotation around a C(sp3)-C(sp2) bond, which facilitates a transition state for ring inversion. The other significant mode involves the flattening of a portion of the ring, leading to a loss of planarity in the endocyclic double bonds without substantially altering the conformation of the saturated part of the ring. For accurate determination of the energy barrier to this ring inversion, the inclusion of electron correlation effects in the calculations is essential.

In more complex fused-ring systems containing a pyrrolidine ring, the conformation can be influenced by the adjacent rings. For instance, in certain steroid-like molecules, the pyrrolidine ring (referred to as ring C in a specific study) has been observed to adopt a distorted half-chair conformation. This contrasts with other rings in the same molecule that may exhibit a more stable chair conformation. The degree of this distortion can be quantified by analyzing the differences in torsion angles within the ring.

Electronic and Chiroptical Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For 1-cyclopropylpyrrolidine-2,3-dione and its analogs, the UV-Vis spectrum is expected to be dominated by transitions involving the dicarbonyl system of the pyrrolidine-2,3-dione core. The conjugated α-dicarbonyl moiety is the primary chromophore responsible for the absorption of UV-Vis light.

The electronic transitions in such systems are typically of the n → π* and π → π* type. The n → π* transition involves the excitation of a non-bonding electron (from the lone pairs of the oxygen atoms) to an anti-bonding π* orbital. These transitions are generally weak and occur at longer wavelengths. The π → π* transition, which involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, is much stronger and occurs at shorter wavelengths.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituent on the nitrogen atom. For instance, the cyclopropyl group in 1-cyclopropylpyrrolidine-2,3-dione may have a subtle electronic effect on the pyrrolidinedione chromophore, potentially causing a slight shift in the absorption maxima compared to other N-substituted analogs. More detailed experimental studies would be required to precisely assign the electronic transitions and quantify the effect of the cyclopropyl substituent.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While 1-cyclopropylpyrrolidine-2,3-dione itself is not chiral, the introduction of a chiral center, for example, by substituting at the 4- or 5-position of the pyrrolidinedione ring, would make the molecule amenable to CD spectroscopic analysis.

The CD spectrum of a chiral pyrrolidinedione derivative would provide valuable information about its absolute configuration and conformational preferences in solution. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule. The electronic transitions observed in the UV-Vis spectrum (n → π* and π → π*) would give rise to corresponding bands in the CD spectrum for a chiral analog.

For instance, the n → π* transition of the dicarbonyl chromophore is inherently dissymmetric in a chiral environment and would be expected to show a distinct Cotton effect. The π → π* transition would also be CD-active. The analysis of the CD spectrum, often in conjunction with theoretical calculations, can help in assigning the absolute configuration of stereocenters and in understanding the conformational equilibria of the molecule in solution. This is particularly important in the context of drug design and development, where the stereochemistry of a molecule is often critical to its biological activity.

Future Directions in 1 Cyclopropylpyrrolidine 2,3 Dione Research

Development of Novel and Highly Efficient Synthetic Methodologies

The development of efficient and stereoselective methods for the synthesis of 1-cyclopropylpyrrolidine-2,3-dione and its derivatives is a primary area for future research. While general methods for pyrrolidine-2,3-dione (B1313883) synthesis exist, tailoring these for the specific cyclopropyl-substituted target is crucial.

Future efforts should focus on catalytic and enantioselective approaches to control the stereochemistry of the pyrrolidine (B122466) ring. The use of chiral catalysts, such as those based on transition metals or organocatalysts, could enable the asymmetric synthesis of optically pure 1-cyclopropylpyrrolidine-2,3-diones. organic-chemistry.orgresearchgate.net For instance, cobalt-catalyzed asymmetric cyclopropanation has been shown to be effective for producing chiral cyclopropane-containing molecules. organic-chemistry.org This methodology could be adapted for the synthesis of the target compound.

Furthermore, multicomponent reactions offer a highly efficient route to complex molecules in a single step. A Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters has been successfully employed for the diastereoselective synthesis of pyrrolidines and could be a promising strategy. organic-chemistry.org Exploring similar one-pot procedures for the synthesis of 1-cyclopropylpyrrolidine-2,3-dione would be a significant advancement.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, access to chiral building blocks. | Development of specific chiral catalysts (metal- or organo-based) for the cyclopropyl-substituted system. organic-chemistry.orgresearchgate.net |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to diversity. | Optimization of reaction conditions and substrate scope for the one-pot synthesis of 1-cyclopropylpyrrolidine-2,3-dione. organic-chemistry.org |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Adaptation of existing batch syntheses to continuous flow processes. |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The 1-cyclopropylpyrrolidine-2,3-dione scaffold possesses multiple reactive sites, including the two carbonyl groups, the activated methylene (B1212753) position, and the strained cyclopropane (B1198618) ring. A thorough investigation into the chemoselective and stereoselective transformations of this molecule is a key area for future research.

The dicarbonyl moiety is a prime target for various transformations. Selective reduction, olefination, or addition of nucleophiles to one or both carbonyl groups could provide access to a wide range of functionalized derivatives. The development of protecting group strategies will be essential to achieve such selectivity.

The strained cyclopropane ring offers unique opportunities for ring-opening reactions, which can lead to the formation of more complex heterocyclic systems. researchgate.net The regioselectivity and stereoselectivity of these ring-opening reactions, potentially catalyzed by Lewis acids or transition metals, need to be systematically studied. Furthermore, the pyrrolidine ring itself can be a substrate for various cycloaddition reactions, such as the 1,3-dipolar cycloaddition, to construct more elaborate molecular architectures. researchgate.netresearchgate.net

| Reactive Site | Potential Transformations | Expected Outcomes |

| Dicarbonyl groups | Selective reduction, olefination, nucleophilic addition. | Access to functionalized pyrrolidinones and diols. |

| Activated methylene | Alkylation, acylation, condensation reactions. | Introduction of diverse substituents at the C4 position. |

| Cyclopropane ring | Lewis acid or transition metal-catalyzed ring-opening. | Formation of larger and more complex heterocyclic scaffolds. researchgate.net |

| Pyrrolidine scaffold | 1,3-Dipolar cycloaddition reactions. | Construction of polycyclic and spirocyclic systems. researchgate.netresearchgate.net |

Advanced Computational Modeling for Predictive Chemical Properties and Reaction Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding future research on 1-cyclopropylpyrrolidine-2,3-dione. DFT calculations can provide valuable insights into the molecule's electronic structure, reactivity, and the mechanisms of its reactions. researchgate.net

Frontier Molecular Orbital (FMO) analysis can be used to predict the regioselectivity of reactions, such as cycloadditions and nucleophilic attacks. researchgate.netresearcher.life By understanding the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can design reactions with greater control over the outcome. researchgate.netresearchgate.net

Furthermore, computational modeling can be employed to predict the stereochemical outcomes of reactions by calculating the energies of different transition states. This predictive power will be crucial for the development of highly selective synthetic methodologies. The correlation of theoretical predictions with experimental results will be essential for refining the computational models and enhancing their accuracy. researchgate.net

| Computational Method | Application | Anticipated Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. | Understanding of bond lengths, bond angles, and charge distribution. researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Prediction of reactivity and regioselectivity. | Identification of nucleophilic and electrophilic sites. researchgate.netresearcher.liferesearchgate.net |

| Transition State Theory | Elucidation of reaction mechanisms and stereoselectivity. | Prediction of the most favorable reaction pathways and product stereochemistry. researchgate.net |

Strategic Integration of the 1-Cyclopropylpyrrolidine-2,3-dione Scaffold into Complex Molecular Architectures

The unique structural and electronic properties of 1-cyclopropylpyrrolidine-2,3-dione make it an attractive building block for the synthesis of complex molecules, including natural products and their analogues. Future research should focus on strategically incorporating this scaffold into larger and more intricate molecular architectures.

The pyrrolidine ring is a common motif in many biologically active alkaloids. nih.govresearchgate.netmdpi.comresearchgate.netrsc.org The 1-cyclopropylpyrrolidine-2,3-dione core could serve as a versatile precursor for the synthesis of novel alkaloid-like compounds. Cascade reactions, where multiple bond-forming events occur in a single operation, could be a powerful strategy for rapidly building molecular complexity from this scaffold. buchler-gmbh.com

The development of diastereoselective reactions will be critical for controlling the stereochemistry of the newly formed chiral centers when integrating the scaffold into larger molecules. organic-chemistry.orgresearchgate.net The synthesis of spirocyclic compounds, where two rings share a single atom, is another promising avenue, as these structures are prevalent in many natural products and pharmaceuticals. researchgate.netmdpi.comresearchgate.net

| Target Molecular Architecture | Synthetic Strategy | Potential Significance |

| Alkaloid-like compounds | Cascade reactions, multi-step synthesis. | Discovery of new bioactive molecules. nih.govresearchgate.netmdpi.comresearchgate.netrsc.org |

| Spirocyclic systems | Cycloaddition reactions, intramolecular cyclizations. | Access to novel three-dimensional molecular frameworks. researchgate.netmdpi.comresearchgate.net |

| Peptidomimetics | Incorporation into peptide chains. | Development of new therapeutic agents with improved properties. |

Q & A

Q. Methodological mitigation :

- Use bulky bases (e.g., NaH) to stabilize intermediates.

- Optimize solvent polarity (e.g., DMF for enhanced solubility of sterically hindered intermediates) .

What computational tools are employed to predict reaction pathways for cyclopropane-functionalized pyrrolidine-2,3-diones?

Advanced

Density functional theory (DFT) calculations are critical for:

- Transition state analysis : Identifying energy barriers for cyclopropane ring retention during reactions .

- Electronic structure mapping : Assessing charge distribution in the diketone core to predict nucleophilic attack sites.

- Solvent effect modeling : Simulating solvent interactions to optimize reaction conditions (e.g., toluene for low-polarity intermediates) .

Example : DFT studies on 1,4,5-trisubstituted derivatives revealed that electron-deficient cyclopropane groups stabilize intermediates by 5–8 kcal/mol compared to alkyl substituents .

How are contradictions in spectroscopic data resolved for novel cyclopropyl derivatives?

Advanced

Contradictions (e.g., ambiguous NOE correlations or unexpected coupling constants) are addressed via:

- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles .

- Dynamic NMR experiments : To detect hindered rotation in cyclopropane-containing systems.

- Comparative analysis : Benchmarking against synthesized analogs with known configurations .

Case study : In a 2022 study, conflicting NOESY signals for a cyclopropyl-pyrrolidine-dione were resolved via X-ray, revealing a distorted boat conformation .

What in vitro assays are suitable for evaluating the bioactivity of 1-Cyclopropylpyrrolidine-2,3-diones?

Q. Basic

- Cytotoxicity assays : MTT or resazurin-based tests against cancer cell lines (e.g., HepG2 or MCF-7) .

- Antimicrobial screening : Agar dilution or microbroth dilution assays for bacterial/fungal strains .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the diketone’s electrophilic reactivity .

Key consideration : Include cyclopropane-free analogs as controls to isolate the substituent’s bioactivity contribution.

How do reaction conditions impact yields in cyclopropane-functionalized diketone syntheses?

Q. Advanced

- Temperature : Lower temperatures (0–5°C) favor cyclopropane retention, while higher temperatures (>80°C) promote ring-opening .

- Catalysts : Pd(PPh3)4 enhances cross-coupling efficiency with cyclopropane boronic acids (yields >75% vs. <40% without catalysts) .

- Solvent : Non-polar solvents (e.g., toluene) improve steric shielding of the cyclopropane group .

Data example : A 2023 study achieved 82% yield using THF at 0°C, versus 45% in DMSO at room temperature .

What strategies validate the stability of 1-Cyclopropylpyrrolidine-2,3-dione under physiological conditions?

Q. Advanced

- pH stability assays : Incubate derivatives in buffers (pH 4–9) and monitor degradation via HPLC .

- Metabolic stability : Liver microsome assays to assess cytochrome P450-mediated oxidation of the cyclopropane ring.

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C for most derivatives) .

How are substituent effects quantified in structure-activity relationship (SAR) studies?

Q. Advanced

- Free-Wilson analysis : Statistically correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to map steric/electrostatic fields around the cyclopropane group .

- Synthetic diversification : Introduce halogens, alkyl, or aryl groups at the 4- and 5-positions to probe activity trends .

Example : A 2022 SAR study showed that 4-methoxybenzyl substituents enhanced cytotoxicity by 3-fold compared to methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.